molecular formula C17H15ClN2O2S B5855752 N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide

N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide

Cat. No. B5855752
M. Wt: 346.8 g/mol
InChI Key: FNTXGFZANRCKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide, also known as ACTA, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. ACTA is a member of the thiosemicarbazone family, which has been shown to possess a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to involve the chelation of metal ions, particularly copper. This prevents the formation of reactive oxygen species and reduces oxidative stress, which is a major contributor to many diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antiviral properties against several viruses, including HIV and hepatitis C. N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide in lab experiments is its ability to chelate metal ions, which can be used to study the role of metal ions in various biological processes. However, one of the limitations of using N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide. One area of research is the development of new chelators based on the structure of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide. These new chelators may have improved properties, such as increased selectivity for metal ions or reduced toxicity. Another area of research is the study of the role of copper in cancer and other diseases, which may lead to the development of new treatments. Finally, the potential use of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide as a diagnostic tool for diseases such as Alzheimer's disease is an area of research that warrants further investigation.
Conclusion:
In conclusion, N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide, or N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide, is a synthetic compound with potential applications in scientific research. Its ability to chelate metal ions and reduce oxidative stress makes it a promising candidate for the treatment of a wide range of diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl hydrazine with 4-chlorophenylacetyl chloride, followed by the addition of carbon disulfide and subsequent reaction with ammonia. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has been the subject of several studies due to its potential applications in scientific research. One of the primary uses of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide is as a chelator for metal ions. It has been shown to have a high affinity for copper, which is essential for many biological processes, including the formation of reactive oxygen species. N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has been used to study the role of copper in Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-11(21)13-3-2-4-15(10-13)19-17(23)20-16(22)9-12-5-7-14(18)8-6-12/h2-8,10H,9H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTXGFZANRCKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetyl-phenyl)-3-[2-(4-chloro-phenyl)-acetyl]-thiourea

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